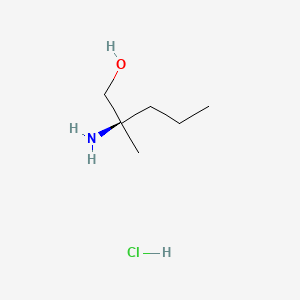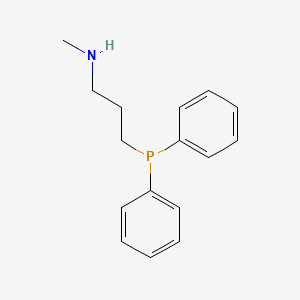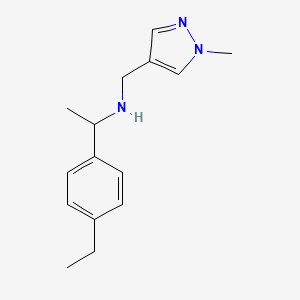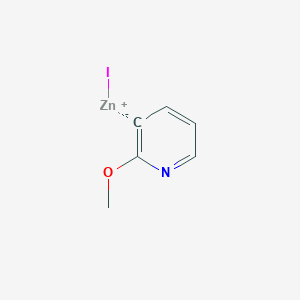
2-Methoxypyridin-3-ylZinc iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxypyridin-3-ylZinc iodide: is an organozinc compound that has garnered attention in the field of organic synthesis. This compound is particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently. The presence of both a methoxy group and a zinc iodide moiety in its structure makes it a versatile reagent in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 2-Methoxypyridin-3-ylZinc iodide typically involves the reaction of 2-methoxypyridine with a zinc reagent. One common method is the direct insertion of zinc into the 2-methoxypyridine in the presence of iodine. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methoxypyridin-3-ylZinc iodide primarily undergoes substitution reactions, particularly in cross-coupling reactions. It can also participate in oxidative addition and reductive elimination processes.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids. The typical conditions include a base such as potassium carbonate and a solvent like THF or dimethylformamide (DMF).
Negishi Coupling: This reaction uses nickel or palladium catalysts and involves the coupling of organozinc reagents with organic halides.
Major Products: The major products formed from these reactions are typically biaryl compounds or other complex organic molecules, depending on the nature of the coupling partners.
Applications De Recherche Scientifique
Chemistry: 2-Methoxypyridin-3-ylZinc iodide is widely used in organic synthesis for the formation of carbon-carbon bonds. It is a key reagent in the synthesis of various pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules. Its ability to form complex structures makes it valuable in the development of new drugs and therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and advanced materials. Its role in cross-c
Propriétés
Formule moléculaire |
C6H6INOZn |
|---|---|
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
iodozinc(1+);2-methoxy-3H-pyridin-3-ide |
InChI |
InChI=1S/C6H6NO.HI.Zn/c1-8-6-4-2-3-5-7-6;;/h2-3,5H,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
LDLGQCMWBMPZHQ-UHFFFAOYSA-M |
SMILES canonique |
COC1=[C-]C=CC=N1.[Zn+]I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



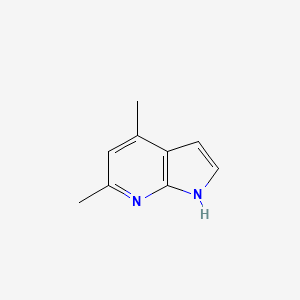


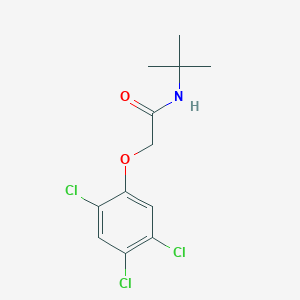




![6-(Benzo[d]thiazol-2-ylthio)nicotinonitrile](/img/structure/B14892718.png)
